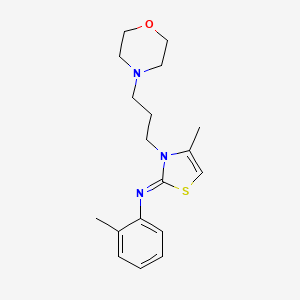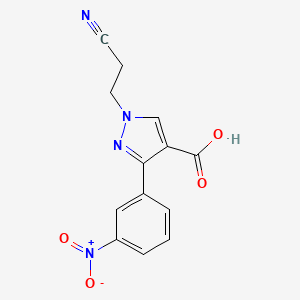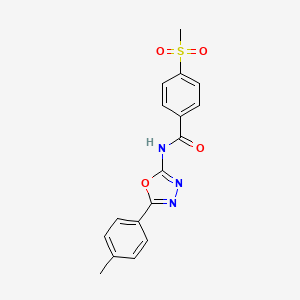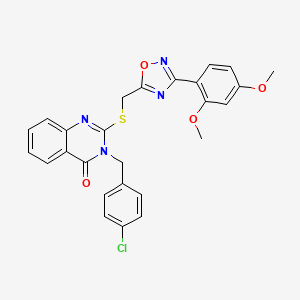
1-(2,6-Difluorophenyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Difluorophenyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as DFPUM and is synthesized using a specific method. The mechanism of action of DFPUM is not fully understood, but it has been shown to have biochemical and physiological effects that make it a potential candidate for future research.
Wirkmechanismus
The exact mechanism of action of DFPUM is not fully understood, but it is believed to act by inhibiting the growth of cancer cells and bacteria. It has been shown to target specific enzymes and proteins that are involved in cell growth and division, leading to the inhibition of these processes.
Biochemical and Physiological Effects:
DFPUM has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, DFPUM has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DFPUM has several advantages for lab experiments. It is easy to synthesize and has been shown to be reproducible. In addition, it has been shown to have low toxicity, making it safe for use in lab experiments. However, one limitation of DFPUM is that its mechanism of action is not fully understood, making it difficult to design experiments to fully elucidate its effects.
Zukünftige Richtungen
There are several potential future directions for research on DFPUM. One direction is to further investigate its anticancer properties and develop it as a potential cancer treatment. Another direction is to explore its antibacterial and antifungal properties and develop it as a new antibiotic. In addition, further research could be done to fully understand its mechanism of action and its effects on different cell types.
Synthesemethoden
The synthesis of DFPUM involves the reaction between 2,6-difluoroaniline and 2-oxo-3-phenyloxazolidine-5-carbaldehyde in anhydrous ethanol. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal and urea to yield DFPUM. This method has been optimized to produce high yields of DFPUM and is reproducible.
Wissenschaftliche Forschungsanwendungen
DFPUM has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. In addition, DFPUM has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O3/c18-13-7-4-8-14(19)15(13)21-16(23)20-9-12-10-22(17(24)25-12)11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFJZGFWDDGOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]acetate](/img/structure/B2467741.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2467743.png)


![6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2467748.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2467750.png)

![3-benzyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2467753.png)




